2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-4-2-1-3-12(13)14(19)17-10-7-16-18(8-10)11-5-6-20-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSUGZKIRWOIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the oxolan-3-yl group: This step involves the alkylation of the pyrazole ring with an oxolan-3-yl halide.
Formation of the benzamide core: The final step involves the acylation of the substituted pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide have been evaluated for their efficacy against various cancer cell lines. A study reported that pyrazole derivatives showed promising activity against breast and lung cancer cells, with IC values indicating effective inhibition of cell proliferation .
Antimicrobial Properties :
Another notable application is in the development of antimicrobial agents. Research has demonstrated that related pyrazole compounds possess antibacterial and antifungal activities comparable to established antibiotics. These compounds disrupt microbial cell wall synthesis, making them potential candidates for treating infections caused by resistant strains .
Inflammation Modulation :
The compound's ability to inhibit pro-inflammatory cytokines has been explored in the context of autoimmune diseases. Certain pyrazole derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting their potential as therapeutic agents for conditions such as rheumatoid arthritis .
Agricultural Applications
Herbicide Development :
The structural features of this compound make it a candidate for herbicide formulation. Studies have indicated that similar compounds can inhibit the growth of specific weed species by interfering with photosynthetic pathways. This property could be harnessed to develop selective herbicides with reduced environmental impact .
Material Science Applications
Polymer Chemistry :
In material science, pyrazole derivatives are being investigated for their role as building blocks in polymer synthesis. Their ability to form stable complexes with metal ions can lead to the development of new materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating these compounds into polymer matrices can improve their resistance to degradation under UV light .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide
- Structural Differences : Replaces chlorine with bromine and features a dihydro-pyrazole ring substituted with methyl and phenyl groups.
- Key Findings : Density Functional Theory (DFT) studies reveal strong hydrogen-bonding interactions (N–H···O) and stabilization via electrostatic contributions. Experimental data correlate with computational results, indicating robust crystallographic packing .
2-Chloro-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide
- Structural Differences : Shares the chlorine substituent but lacks the oxolane group, instead incorporating a phenyl-substituted dihydro-pyrazole.
- Key Findings : Similar hydrogen-bonding patterns to its brominated analog, with slightly reduced van der Waals interactions due to smaller halogen size. DFT calculations highlight comparable stabilization energies .
Table 1: Comparison of Halogenated Benzamide Analogs
Functional Group Variations
4-(3-(2-Amino-3,5-Dibromophenyl)-1-Benzoyl-4,5-Dihydro-1H-Pyrazol-5-yl)Benzonitrile
- Structural Differences: Replaces benzamide with a benzonitrile group and introduces dibromo and amino substituents.
- Key Findings : Spectroscopic and DFT analyses emphasize the role of electron-withdrawing groups (e.g., nitrile) in modulating electronic density and intermolecular interactions .
Pesticide-Related Benzamide Derivatives
2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Benzenesulfonamide (Chlorsulfuron)
Table 2: Comparison with Pesticide Benzamides
Implications of Structural Features
- Oxolane Group : The oxolane moiety in the target compound may improve aqueous solubility compared to phenyl- or methyl-substituted analogs, a critical factor in drug design.
- Chlorine vs.
Biological Activity
2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.69 g/mol. The presence of a chloro group and a pyrazole ring contributes to its unique properties and potential biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of an appropriate oxolan derivative with a substituted benzamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired compound.
Antifungal Activity
Research has indicated that derivatives similar to this compound exhibit significant antifungal properties. For instance, compounds with pyrazole rings have shown effective inhibition against various fungi, including Sclerotinia sclerotiorum. In a study, certain derivatives demonstrated an EC50 value as low as 5.17 mg/L, indicating potent antifungal activity compared to standard treatments like quinoxyfen .
Insecticidal Activity
The compound also shows promise as an insecticide. In bioassays, related benzamides have displayed high larvicidal activity against mosquito larvae, with some compounds achieving over 90% mortality at concentrations as low as 10 mg/L . The introduction of different substituents on the pyrazole ring was found to enhance this activity significantly.
Toxicity Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. For example, while some derivatives showed high efficacy against pests, they also exhibited varying degrees of toxicity to non-target organisms like zebrafish embryos. The LC50 values for certain compounds were reported at 0.39 mg/L, categorizing them as highly toxic . This highlights the need for careful consideration in the development and application of these compounds in agricultural settings.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances biological activity. Additionally, modifications on the pyrazole moiety can significantly influence both antifungal and insecticidal properties. Compounds with specific substitutions have shown improved efficacy against target pathogens while maintaining acceptable toxicity levels .
Case Studies
| Compound | Biological Activity | EC50 (mg/L) | Toxicity (LC50 mg/L) |
|---|---|---|---|
| Compound A | Antifungal against Sclerotinia sclerotiorum | 5.17 | - |
| Compound B | Larvicidal against mosquito larvae | 10 | 0.39 |
| Compound C | Inhibitory against Pyricularia oryzae | 8.28 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
